

Key chemical reactions of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate*

Cat. No.: B032400

[Get Quote](#)

An In-depth Technical Guide to the Core Chemical Reactions of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde

Introduction

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde, also known as N-Boc-4-piperidineacetaldehyde, is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development.^{[1][2][3][4]} Its structure incorporates a piperidine ring, a common scaffold in pharmaceuticals, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.^[1] This protecting group strategy allows for selective reactions at the aldehyde functionality. The aldehyde group itself is a reactive handle for a variety of chemical transformations, making this compound a valuable building block for the synthesis of complex molecular architectures.^[1] This guide provides a detailed overview of its synthesis, key chemical reactions, and applications, with a focus on experimental protocols and quantitative data for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde is presented in Table 1.

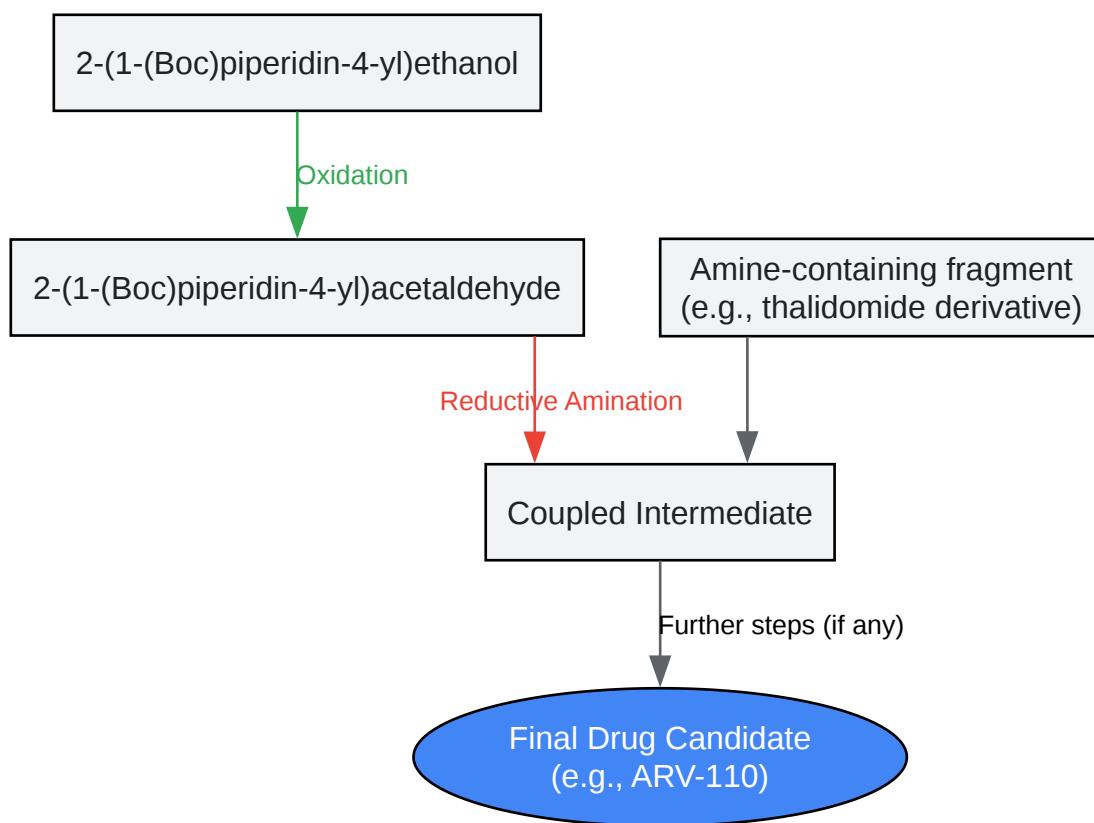
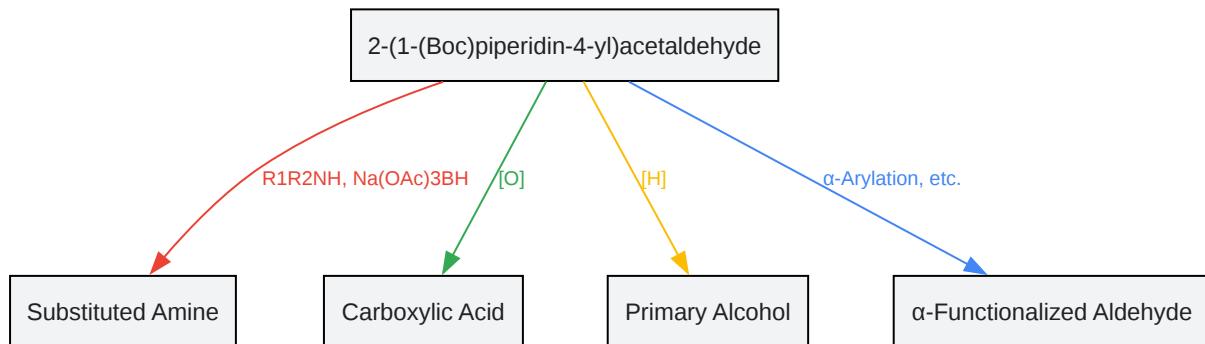
Property	Value	Reference
CAS Number	142374-19-4	
Molecular Formula	C12H21NO3	
Molecular Weight	227.30 g/mol	-
Appearance	Solid	
Melting Point	38-42 °C	
Flash Point	> 110 °C (> 230 °F)	
Assay	≥97%	

Synthesis

The most direct and common method for the synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde is the oxidation of the corresponding primary alcohol, 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethanol. A widely used and efficient method for this transformation is the TEMPO-catalyzed oxidation.

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from a similar transformation described in the synthesis of a key intermediate for ARV-110.[\[5\]](#)



Materials:

- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethanol
- (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
- Sodium hypochlorite (NaOCl) solution
- Sodium bicarbonate (NaHCO3)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate (Na2S2O3) solution

- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethanol in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
- Add a catalytic amount of TEMPO and an aqueous solution of sodium bicarbonate (NaHCO₃).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add an aqueous solution of sodium hypochlorite (NaOCl) dropwise while vigorously stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
- Separate the organic layer. Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde. The product can be purified by column chromatography on silica gel if necessary.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Key chemical reactions of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032400#key-chemical-reactions-of-2-1-tert-butoxycarbonyl-piperidin-4-yl-acetaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com